molecular formula C22H23N3O5S B2915713 Ethyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 878625-43-5

Ethyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B2915713
M. Wt: 441.5
InChI Key: AZDKDAYYLKIPII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C22H23N3O5S and its molecular weight is 441.5. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • This compound is a variant of Biginelli compounds, and it is utilized in various chemical reactions. Its methylation and acylation have been explored, along with the synthesis of pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines by condensation. A Dimroth-like rearrangement and the formation of indeno[1,2-d]pyrimidines through intramolecular Friedl-Crafts acylation are some key reactions. Additionally, it provides a route for preparing 4,6-disubstituted-pyrimidine-5-carbonitriles (Kappe & Roschger, 1989).

Antiviral Activity

  • Derivatives of this compound have been synthesized with variations in position 5 of the pyrimidine ring. These derivatives have shown marked inhibitory activity against retrovirus replication in cell culture, notably against human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity (Hocková et al., 2003).

Structural Analysis

  • The synthesis and crystal structure analysis of reduced pyrimidine derivatives, including ethyl 3-acetyl-4-(4-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, have been described. These analyses are crucial for understanding the molecular structure and properties of these compounds (Begum & Vasundhara, 2009).

Microwave-Mediated Synthesis

  • The compound is involved in the microwave-mediated regioselective synthesis of novel pyrimido[1,2-a]pyrimidines under solvent-free conditions. This method emphasizes the importance of green chemistry in synthesizing complex molecules (Eynde et al., 2001).

Anticancer Activity

  • Novel heterocycles utilizing thiophene incorporated thioureido substituent as precursors have been synthesized. These compounds displayed potent anticancer activity against colon HCT-116 human cancer cell line, showing the potential of this compound in cancer research (Abdel-Motaal et al., 2020).

Future Directions

: Achilli, C., Ciana, A., Fagnoni, M., Balduini, C., & Minetti, G. (2013). Susceptibility to hydrolysis of phenylboronic pinacol esters at physiological pH. Central European Journal of Chemistry, 11(11), 137–139. [Link](https://link.springer.com/article/10.2478/s

properties

IUPAC Name

ethyl 5-(4-methoxycarbonylphenyl)-7-methyl-4-oxo-2-prop-2-enylsulfanyl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O5S/c1-5-11-31-22-24-18-17(19(26)25-22)16(15(12(3)23-18)21(28)30-6-2)13-7-9-14(10-8-13)20(27)29-4/h5,7-10,16H,1,6,11H2,2-4H3,(H2,23,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDKDAYYLKIPII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)C(=O)OC)C(=O)NC(=N2)SCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(allylthio)-5-(4-(methoxycarbonyl)phenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

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